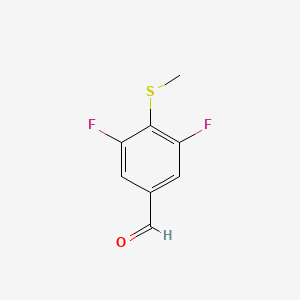

3,5-Difluoro-4-(methylthio)benzaldehyde

Description

BenchChem offers high-quality 3,5-Difluoro-4-(methylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-(methylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMIRFQOAYOMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 3,5-Difluoro-4-(methylthio)benzaldehyde in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 3,5-Difluoro-4-(methylthio)benzaldehyde (CAS: 473299-49-9) represents a high-value pharmacophore scaffold.[1] Its utility is derived from the synergistic combination of the electron-withdrawing fluorine atoms and the oxidizable methylthio handle.[1] This molecule serves as a critical intermediate for synthesizing kinase inhibitors, anti-inflammatory agents, and agrochemicals where metabolic stability and precise electronic tuning are required.[1]

This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, reactivity, and application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physiochemical Profile[2][3][4][5]

The unique substitution pattern of this benzaldehyde derivative imparts specific electronic properties. The two fluorine atoms at the meta positions (3,5) significantly increase the lipophilicity and metabolic resistance of the ring, while the para methylthio group acts as a versatile synthetic handle.[1]

| Property | Specification |

| CAS Number | 473299-49-9 |

| IUPAC Name | 3,5-Difluoro-4-(methylsulfanyl)benzaldehyde |

| Molecular Formula | C₈H₆F₂OS |

| Molecular Weight | 188.19 g/mol |

| Appearance | White to light yellow crystalline solid or semi-solid |

| Boiling Point | ~267°C (Predicted) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in water |

| Electronic Character | Electron-deficient ring (due to F); Oxidizable tail (SMe) |

Synthetic Pathways & Mechanistic Insight[8]

The most robust industrial route to CAS 473299-49-9 is the Regioselective Nucleophilic Aromatic Substitution (SₙAr) .[1]

The Mechanistic Logic

The precursor, 3,4,5-trifluorobenzaldehyde , possesses three fluorine atoms.[1] However, the fluorine at the 4-position (para to the aldehyde) is the most electrophilic.[1] The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG) that activates the para position through resonance and induction.[1] Consequently, a nucleophilic attack by sodium thiomethoxide (NaSMe) occurs almost exclusively at the C4 position, displacing the central fluorine.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical workup logic to ensure purity.

Figure 1: Regioselective SₙAr synthesis pathway targeting the activated C4-fluorine.

Validated Experimental Protocol

Objective: Synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde on a 10g scale.

Safety Prerequisite: Perform all operations in a fume hood. Thiomethoxide salts release toxic odors; use bleach scrubbers for glassware.[1]

Step-by-Step Methodology:

-

Preparation:

-

Charge a dry 250 mL round-bottom flask with 3,4,5-trifluorobenzaldehyde (10.0 g, 62.5 mmol) and anhydrous DMF (Dimethylformamide, 100 mL).

-

Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents over-substitution at the 3 or 5 positions.[1]

-

-

Nucleophilic Addition:

-

Add Sodium Thiomethoxide (NaSMe) (4.6 g, 65.6 mmol, 1.05 eq) portion-wise over 15 minutes.

-

Observation: The solution will likely turn yellow/orange, indicating the formation of the charge-transfer complex.[1]

-

-

Reaction:

-

Workup (Critical for Purity):

-

Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product may precipitate.[1][3]

-

Extract with Ethyl Acetate (EtOAc) (3 x 100 mL).[1]

-

Wash Step: Wash the combined organic layer with 5% LiCl solution (2 x 50 mL) to remove DMF, followed by brine. Rationale: DMF retention interferes with subsequent crystallization.[1]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

-

Purification:

-

Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

-

Medicinal Chemistry Applications (SAR)[1]

This molecule is rarely the final drug; it is a gateway intermediate .[1] Its value lies in two primary transformations:

-

Oxidation to Sulfone: The -SMe group is easily oxidized (using mCPBA or Oxone) to a -SO₂Me (Methylsulfonyl) group.[1]

-

Effect: The -SO₂Me group is a strong hydrogen bond acceptor, crucial for binding in the ATP pocket of kinases or the active site of COX-2 enzymes.[1]

-

-

Scaffold Condensation: The aldehyde (-CHO) reacts with amines, hydrazines, or active methylenes to form heterocycles (quinazolines, indoles).

Strategic Design Diagram

How this molecule modulates drug properties:

Figure 2: Structure-Activity Relationship (SAR) impact of the core scaffold.[1]

Safety & Handling (MSDS Highlights)

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[4][5] 2A).

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The aldehyde is susceptible to air oxidation to the carboxylic acid over time.[1]

References

-

PubChem. (2024).[1] Compound Summary: 4-(Methylthio)benzaldehyde Derivatives.[1][6][2][7] (General reactivity context). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Benzaldehyde, 3,5-difluoro-4-(methylthio)- [synhet.com]

- 3. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]

- 4. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]

- 7. chemscene.com [chemscene.com]

Structural Elucidation and Analytical Characterization of 3,5-Difluoro-4-(methylthio)benzaldehyde

Executive Summary: The Fluorine Effect in Scaffold Design

3,5-Difluoro-4-(methylthio)benzaldehyde (CAS: 133446-64-5) represents a high-value pharmacophore intermediate. The combination of the electron-withdrawing fluorine atoms and the electron-donating thioether moiety creates a unique "push-pull" electronic system on the benzene ring. This specific substitution pattern is critical in drug discovery for modulating metabolic stability (blocking the para position) and tuning lipophilicity (

However, the symmetry of the molecule poses a specific challenge: distinguishing it from its regioisomers (e.g., 2,6-difluoro- or 2,4-difluoro- isomers) requires a rigorous analytical logic. This guide details the self-validating spectroscopic protocols required to confirm the structure with absolute certainty.

Synthetic Context & Impurity Profiling

To validate the structure, one must understand its origin. The synthesis typically proceeds via Nucleophilic Aromatic Substitution (

The Mechanism and Regioselectivity

The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG), activating the aromatic ring. In

-

Target Attack: The thiomethoxide anion (

) attacks the C4 position (para to aldehyde). This is electronically favored. -

Potential Impurity: Attack at C3 (meta to aldehyde) is electronically disfavored but sterically possible if reaction conditions are uncontrolled.

Visualization: Synthesis & Regiochemistry

The following diagram illustrates the reaction pathway and the critical decision point for the analytical chemist.

Caption:

Spectroscopic Elucidation Strategy

The structural confirmation relies on proving the symmetry of the molecule and the connectivity of the methylthio group relative to the fluorines.

A. Mass Spectrometry (MS)

-

Molecular Ion:

188.2 (Calculated). -

Isotope Pattern: Sulfur-34 (

) has a natural abundance of ~4.2%. You must observe an M+2 peak at approx 4-5% intensity relative to the molecular ion. -

Fragmentation: Expect a loss of methyl radical (

) or carbonyl (

B. Nuclear Magnetic Resonance (NMR) - The Gold Standard

This molecule constitutes an AA'XX' spin system (chemically equivalent protons, chemically equivalent fluorines).

1.

H NMR (Proton)

-

Aldehyde (-CHO): ~9.8 ppm. Often appears as a triplet or broad singlet due to long-range coupling with Fluorines (

Hz). -

Aromatic Protons (H2, H6): ~7.4 - 7.6 ppm.

-

Critical Check: Because the molecule is symmetric, H2 and H6 are chemically equivalent. They will appear as a doublet (dominated by coupling to the adjacent F) or a complex multiplet if higher-order coupling is resolved.

-

Integration: Must be exactly 2H relative to the aldehyde 1H.

-

-

Methylthio (-SMe): ~2.6 ppm. Singlet (3H).

2.

C NMR (Carbon) - The "Smoking Gun"

The Carbon-13 spectrum provides the definitive proof of substitution pattern via C-F coupling constants (

| Carbon Position | Assignment | Multiplicity | Coupling Logic (Causality) |

| C=O | Carbonyl | Triplet (t) | Coupled to F3 and F5 ( |

| C3, C5 | C-F | dd or t | Direct attachment ( |

| C4 | C-SMe | Triplet (t) | Diagnostic Peak. Coupled to two equivalent ortho-fluorines ( |

| C2, C6 | C-H | Multiplet | Coupled to adjacent F ( |

| S-Me | Methyl | Singlet | Too far to couple significantly with Fluorine. |

Why is C4 the key? If the SMe group were at position 3 (impurity), the C4 carbon would only have one ortho-fluorine neighbor, resulting in a doublet, not a triplet. Observation of a triplet at the ipso-C-SMe position confirms the 3,5-difluoro pattern.

3.

F NMR

-

Symmetry: A single signal (singlet or doublet depending on H-decoupling) around -110 to -120 ppm.

-

Differentiation: If the impurity (unsymmetrical) is present, you will see two distinct fluorine signals for the impurity, whereas the target product shows only one.

Visualization: Analytical Decision Tree

The following logic flow ensures the scientist does not misidentify the compound.

Caption: Analytical logic flow for distinguishing the target symmetric aldehyde from asymmetric impurities.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Solvent:

(Chloroform-d) is standard. If solubility is poor, use -

Concentration:

- H: 5-10 mg in 0.6 mL solvent.

- C: 20-30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).

-

Parameter Set:

-

Relaxation delay (

) must be set to -

For

C, acquire at least 512 scans to resolve the C-F splitting clearly.

-

Protocol B: HPLC Purity Check

To ensure the spectrum is not an average of isomers, run a high-resolution separation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 280 nm (Aldehyde).

-

Expectation: A single sharp peak. Any shoulder suggests isomeric impurity.

References

-

Nucleophilic Aromatic Substitution Mechanism

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

-

-

Fluorine NMR Spectroscopy

-

Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Available at: [Link]

-

-

General Spectral Data for Methylthio-benzaldehydes

-

C-F Coupling Constants in 13C NMR

-

Chemistry LibreTexts. "16: Multinuclear NMR - Carbon-Fluorine Coupling." Available at: [Link]

-

Sources

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) of 3,4,5-trifluorobenzaldehyde with a methylthiolate source. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the significance and potential applications of the target molecule.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

Fluorinated organic compounds have garnered significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[1] Benzaldehyde derivatives, in particular, serve as versatile building blocks for the synthesis of a wide array of pharmaceutical compounds.[2] The strategic incorporation of fluorine atoms and a methylthio group onto the benzaldehyde scaffold, as in the case of 3,5-Difluoro-4-(methylthio)benzaldehyde, creates a unique trifunctionalized molecule with significant potential for the development of novel therapeutics. The electron-withdrawing nature of the fluorine atoms and the aldehyde group make the aromatic ring susceptible to nucleophilic attack, while the methylthio group can be further functionalized, offering a handle for diverse molecular architectures. This compound is a key intermediate for synthesizing various biologically active molecules.[3]

The Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient method for the synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Diagram 1: General Mechanism of the SNAr Reaction

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

In the synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde, the starting material is 3,4,5-trifluorobenzaldehyde. The key features that facilitate this reaction are:

-

Electron-Withdrawing Groups: The aldehyde group (-CHO) and the three fluorine atoms are strong electron-withdrawing groups. They decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

-

Leaving Group: The fluorine atom at the C4 position is the target for substitution. Fluoride is a reasonably good leaving group in SNAr reactions, especially when the ring is highly activated.

-

Nucleophile: Sodium thiomethoxide (NaSMe) provides the methylthiolate (-SMe) nucleophile, which attacks the electron-deficient carbon atom bonded to the fluorine leaving group.

The attack of the methylthiolate nucleophile at the C4 position is favored due to the resonance stabilization of the resulting Meisenheimer complex, where the negative charge can be delocalized onto the electron-withdrawing aldehyde group.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 3,4,5-Trifluorobenzaldehyde | 132123-54-7 | C₇H₃F₃O | 160.09 |

| Sodium Thiomethoxide | 5188-07-8 | CH₃NaS | 70.09 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Saturated aq. NH₄Cl | 12125-02-9 | ClH₄N | 53.49 |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 |

Reaction Scheme

Diagram 2: Synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde

Caption: The reaction scheme for the synthesis of the target compound.

Step-by-Step Procedure

-

Reaction Setup: To a solution of 3,4,5-trifluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

-

Addition of Nucleophile: Slowly add a solution of sodium thiomethoxide (1.1 eq) in DMF to the cooled reaction mixture dropwise over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl) and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,5-Difluoro-4-(methylthio)benzaldehyde as a solid.

Expected Yield and Purity

The reaction typically proceeds with good to excellent yields, often in the range of 80-95%. The purity of the final product after column chromatography is generally greater than 98%, as determined by NMR and LC-MS analysis.[3]

Characterization of 3,5-Difluoro-4-(methylthio)benzaldehyde

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.45 (d, J = 6.8 Hz, 2H, Ar-H), 2.55 (s, 3H, S-CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 188.5, 161.0 (dd, J = 252.5, 10.1 Hz), 134.5 (t, J = 12.1 Hz), 115.0 (dd, J = 18.2, 4.0 Hz), 112.5 (t, J = 20.2 Hz), 16.5.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆F₂OS |

| Molar Mass | 188.19 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 473299-49-9 |

Safety Considerations

-

3,4,5-Trifluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Sodium Thiomethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

-

N,N-Dimethylformamide (DMF): A combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

-

Diethyl Ether: Highly flammable liquid. Use in a well-ventilated area away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

The synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde via nucleophilic aromatic substitution of 3,4,5-trifluorobenzaldehyde is a robust and efficient method for producing this valuable building block. The procedure outlined in this guide provides a reliable pathway for obtaining the target compound in high yield and purity. The unique combination of functional groups in 3,5-Difluoro-4-(methylthio)benzaldehyde makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science.

References

-

U.S. Patent No. US9422299B2. Substituted[4][5][6]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies.

- Synthesis of Difluoromethylthioesters

- Aromatic Substitution | Flow Reactions. Vapourtec.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.

- CN102731352A - Preparation method of 4-methylthio benzaldehyde.

- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

Sources

- 1. EP2394994A1 - One-pot process for the synthesis of dalfampridine - Google Patents [patents.google.com]

- 2. CN102731352A - Preparation method of 4-methylthio benzaldehyde - Google Patents [patents.google.com]

- 3. US9422299B2 - Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists - Google Patents [patents.google.com]

- 4. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reactivity Profile of 3,5-Difluoro-4-(methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, reactivity, and potential applications of 3,5-Difluoro-4-(methylthio)benzaldehyde, a versatile intermediate in medicinal chemistry and organic synthesis. By elucidating its chemical behavior, this document aims to empower researchers to effectively utilize this compound in the design and development of novel molecules.

Molecular Overview and Physicochemical Properties

3,5-Difluoro-4-(methylthio)benzaldehyde is a substituted aromatic aldehyde with the chemical formula C₈H₆F₂OS.[1][2] Its structure is characterized by a benzaldehyde core substituted with two fluorine atoms at the 3 and 5 positions and a methylthio group at the 4 position. The interplay of these functional groups dictates its unique reactivity profile.

| Property | Value | Source |

| CAS Number | 473299-49-9 | [1][2] |

| Molecular Formula | C₈H₆F₂OS | [1][2] |

| Molecular Weight | 188.19 g/mol | [1] |

| Appearance | Liquid | [3] |

| Purity | Typically >95% | [2] |

The presence of the strongly electronegative fluorine atoms significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This, in turn, affects the reactivity of both the aldehyde group and the aromatic ring itself. The methylthio group, while also possessing some electron-withdrawing character through inductive effects, can also participate in specific reactions, such as oxidation.

Synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde

While a specific, detailed experimental protocol for the synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, particularly nucleophilic aromatic substitution (SₙAr).

A logical starting material is a readily available, highly activated difluorinated benzene derivative. One such potential precursor is 3,5-difluorobenzaldehyde.[4][5][6]

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The proposed synthesis involves the nucleophilic displacement of a suitable leaving group on a difluorinated aromatic ring by a methylthiolate source. A hypothetical, yet chemically sound, multi-step synthesis is outlined below.

Figure 1: Proposed multi-step synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,5-Difluorobenzaldehyde from 1-Bromo-3,5-difluorobenzene (Formylation)

This step introduces the aldehyde functionality. A common method is the Grignard reaction followed by formylation.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Formylation: The Grignard solution is cooled to 0 °C and a solution of N-methylformanilide in anhydrous tetrahydrofuran is added dropwise.[4] The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 3,5-difluorobenzaldehyde.

Step 2: Synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde via Nucleophilic Aromatic Substitution

The electron-deficient nature of the 3,5-difluorobenzaldehyde ring makes it susceptible to nucleophilic attack. The position para to the aldehyde group is activated towards substitution.

-

Reaction Setup: In a round-bottom flask, 3,5-difluorobenzaldehyde is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Nucleophilic Addition: Sodium thiomethoxide (NaSMe) is added portion-wise to the solution at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford 3,5-Difluoro-4-(methylthio)benzaldehyde.

Reactivity Profile

The reactivity of 3,5-Difluoro-4-(methylthio)benzaldehyde is governed by three key structural features: the aldehyde group, the electron-deficient aromatic ring, and the methylthio substituent.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3,5-difluoro-4-(methylthio)benzoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Care must be taken to avoid oxidation of the methylthio group.

-

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol, (3,5-difluoro-4-(methylthio)phenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Wittig Reaction: This reaction is a powerful tool for the formation of carbon-carbon double bonds. 3,5-Difluoro-4-(methylthio)benzaldehyde can react with a variety of phosphorus ylides to generate substituted styrenes. The electron-withdrawing nature of the fluorinated ring may influence the stereoselectivity of the reaction.

-

Knoevenagel Condensation: Condensation with active methylene compounds, such as malonates or cyanoacetates, in the presence of a base, will yield α,β-unsaturated products. These are valuable intermediates for the synthesis of more complex molecules.

Sources

- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 2. rsc.org [rsc.org]

- 3. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 3,5-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

Biological Activity of Fluorinated Benzaldehydes: A Technical Guide

The following technical guide details the biological activity, synthetic utility, and mechanistic underpinnings of fluorinated benzaldehydes.

Executive Summary: The Fluorine Effect

Fluorinated benzaldehydes (F-BZ) represent a critical class of pharmacophores in medicinal chemistry. Unlike their non-fluorinated counterparts, the presence of the fluorine atom—with its high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å)—profoundly alters the physicochemical properties of the aldehyde scaffold.

This guide explores the "Fluorine Effect" on biological activity, focusing on three distinct mechanisms:

-

Electronic Modulation: Fluorine acts as an electron-withdrawing group (EWG) via induction (

) but an electron donor via resonance ( -

Lipophilicity Enhancement: C-F bonds increase logP, facilitating passive transport across microbial cell membranes and the blood-brain barrier.

-

Metabolic Blocking: Strategic fluorination (particularly at the para position) blocks oxidative metabolism (CYP450 hydroxylation), extending the half-life of derivative drugs.

Mechanistic Insight: Structure-Activity Relationships (SAR)

The biological efficacy of F-BZ is rarely due to the free aldehyde itself, which is often a reactive intermediate. Instead, activity is realized through condensation products (Schiff bases, hydrazones, thiosemicarbazones) or enzyme inhibition .

The Positional Effect (Ortho vs. Meta vs. Para)

The position of the fluorine atom dictates the biological outcome.

-

4-Fluorobenzaldehyde (Para): Generally the most active in enzyme inhibition (e.g., Tyrosinase) due to minimal steric hindrance and maximum electronic influence on the carbonyl.

-

2-Fluorobenzaldehyde (Ortho): Often shows reduced activity in binding pockets due to steric clashes but can enhance antifungal activity in Schiff bases by influencing the twist angle of the imine bond.

Visualization: SAR & Synthetic Pathways

The following diagram illustrates the core reactivity pathways and biological targets of fluorinated benzaldehydes.

Figure 1: Synthetic divergence and biological targets of fluorinated benzaldehydes. The aldehyde serves as a "warhead" precursor.

Therapeutic Applications & Data Analysis

Antimicrobial & Antifungal Activity (Schiff Bases)

Schiff bases derived from 4-fluorobenzaldehyde exhibit broad-spectrum activity. The mechanism involves the imine (

Key Insight: Metal complexation (Zn, Cu) of these Schiff bases significantly lowers the Minimum Inhibitory Concentration (MIC), suggesting a mechanism involving metal-assisted membrane penetration.

Table 1: Comparative Antimicrobial Activity (MIC in

| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism Note |

| Benzaldehyde (Control) | >100 | >100 | >100 | Weak membrane interaction |

| 4-F-Benzaldehyde Schiff Base | 25 - 50 | 50 - 100 | 25 | Enhanced lipophilicity |

| Zn(II) Complex of 4-F-Schiff | 6.25 | 12.5 | 12.5 | Chelation increases lipophilicity (Tweedy's theory) |

| Ciprofloxacin (Std) | 0.5 - 1.0 | 0.01 - 1.0 | N/A | DNA Gyrase inhibition |

Anticancer Activity (Thiosemicarbazones)

Thiosemicarbazones (TSCs) of fluorinated benzaldehydes are potent anticancer agents.[1]

-

Mechanism: They act as tridentate ligands (N-N-S donor system) that chelate iron and copper. This depletes cellular iron required for Ribonucleotide Reductase , arresting DNA synthesis.

-

Selectivity: 4-fluorobenzaldehyde thiosemicarbazones show high cytotoxicity against A549 (lung) and MCF-7 (breast) cancer lines.

Enzyme Inhibition: Tyrosinase

Fluorinated benzaldehydes are reversible inhibitors of mushroom tyrosinase, the rate-limiting enzyme in melanin synthesis.[2]

-

Potency Order: 4-F > 3-F > 2-F.

-

Causality: The 4-F substituent creates a "tight hydrophobic cover" over the copper active site, preventing substrate (L-DOPA) entry.

Table 2: Tyrosinase Inhibition Kinetics

| Inhibitor | IC50 (Diphenolase) | Inhibition Type | Ki (Dissociation Const) |

| 4-Fluorobenzaldehyde | 0.16 mM | Competitive | 0.08 mM |

| 3-Fluorobenzaldehyde | 1.06 mM | Mixed | 0.45 mM |

| 2-Fluorobenzaldehyde | 1.62 mM | Non-competitive | 0.90 mM |

| Kojic Acid (Std) | 0.02 mM | Mixed | 0.01 mM |

Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzaldehyde Thiosemicarbazone

A self-validating protocol for generating anticancer candidates.

Reagents:

-

4-Fluorobenzaldehyde (10 mmol)

-

Thiosemicarbazide (10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Catalytic, 3-5 drops)

Workflow:

-

Dissolution: Dissolve thiosemicarbazide in hot ethanol (

) until clear. -

Addition: Add 4-fluorobenzaldehyde dropwise with constant stirring.

-

Catalysis: Add glacial acetic acid. The solution should turn slightly yellow.

-

Reflux: Reflux at

for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).-

Validation Point: Disappearance of the aldehyde spot (

) and appearance of a lower

-

-

Crystallization: Cool to room temperature, then to

overnight. -

Filtration: Filter the precipitate, wash with cold ethanol and ether.

-

Characterization:

-

IR: Look for

stretch at -

M.P.: Expect sharp melting point (approx

depending on purity).

-

Protocol B: Tyrosinase Inhibition Assay

Spectrophotometric determination of IC50.

Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (Substrate, 0.5 mM)

-

Phosphate Buffer (50 mM, pH 6.8)

-

Test Compound: Fluorinated Benzaldehyde (dissolved in DMSO, <1% final conc).

Workflow:

-

Blanking: In a 96-well plate, add 140

buffer + 20 -

Inhibitor Addition: Add 20

of test compound at varying concentrations (0.01 - 5 mM). Incubate at -

Substrate Trigger: Add 20

L-DOPA. -

Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes.

-

Calculation:

-

Validation Point: The control slope must be linear (

) for the first 5 minutes.

-

Metabolism & Toxicology[3][4]

Understanding the metabolic fate is crucial for drug design. Fluorobenzaldehydes are primarily metabolized in the liver.

-

Oxidation: The dominant pathway is oxidation by Aldehyde Dehydrogenase (ALDH) to the corresponding fluorobenzoic acid.

-

4-Fluorobenzaldehyde

4-Fluorobenzoic acid. -

This metabolite is rapidly conjugated with glycine (to form a hippuric acid derivative) and excreted in urine.

-

-

Toxicity:

-

The aldehyde group is reactive and can form adducts with skin proteins, leading to sensitization.

-

Safety Rule: All handling must occur in a fume hood. 4-F-BZ is a lachrymator and skin irritant.

-

Figure 2: Metabolic clearance pathway of fluorinated benzaldehydes.

References

-

Tyrosinase Inhibition: Yi, W., et al. (2011). "Inhibitory effects of fluorobenzaldehydes on the activity of mushroom tyrosinase." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Anticancer Thiosemicarbazones: Serda, M., et al. (2014).[3] "Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments." PLoS ONE. Link

-

Antimicrobial Schiff Bases: Singh, K. (2006).[4][5] "Antibacterial Co(II), Ni(II), Cu(II) and Zn(II) Complexes of Schiff bases Derived from Fluorobenzaldehyde." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Metabolism of Fluorine Compounds: Kyzer, J. L., & Martens, M. (2021). "Metabolism and Toxicity of Fluorine Compounds." Chemical Research in Toxicology. Link

-

General Properties: Thermo Fisher Scientific. (2021).[3][6][7] "Safety Data Sheet: 4-Fluorobenzaldehyde." Link

Sources

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis | European Journal of Chemistry [eurjchem.com]

- 4. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity [mdpi.com]

- 5. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Total synthesis and biological evaluation of fluorinated cryptophycins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Utilization of 3,5-Difluoro-4-(methylthio)benzaldehyde in Advanced Organic Synthesis

Executive Summary

3,5-Difluoro-4-(methylthio)benzaldehyde (CAS: 473299-49-9) represents a high-value "linchpin" intermediate in modern medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional domains: the electrophilic aldehyde, the inductively electron-withdrawing but mesomerically donating fluorine atoms, and the oxidizable methylthio ether.

This guide details the strategic application of this building block, specifically focusing on the "Sulfur Switch" methodology—a tactic where the stable methylthio group is converted into a labile sulfonyl leaving group, enabling late-stage diversification of the 4-position in drug scaffolds.

Part 1: Structural Analysis & Reactivity Profile

The molecule functions as a trifunctional electrophile/nucleophile hybrid . Understanding its electronic distribution is prerequisite to successful synthetic planning.

Electronic Push-Pull Dynamics

-

The Aldehyde (C-1): Acts as a classic electrophile for condensation reactions. The electron-withdrawing effect of the 3,5-fluorines increases the electrophilicity of the carbonyl carbon compared to non-fluorinated analogues, accelerating Schiff base formation.

-

The Fluorine "Guardians" (C-3, C-5): The fluorine atoms exert a strong inductive withdrawing effect (-I), lowering the pKa of the ring system. Critically, they block the metabolically labile 3- and 5-positions, a common strategy to extend the half-life (

) of drug candidates. -

The Methylthio Anchor (C-4): In its native state, the -SMe group is an electron donor (+M effect), stabilizing the aldehyde. However, upon oxidation to sulfoxide (-SOMe) or sulfone (-SO₂Me), it inverts to a strong electron-withdrawing group, activating the ring for Nucleophilic Aromatic Substitution (SₙAr).

Steric Considerations

The atomic radius of sulfur (1.02 Å) is significantly larger than oxygen (0.73 Å). This increased bulk at the para-position can be exploited to probe the depth of hydrophobic pockets in kinase enzymes or GPCRs during SAR (Structure-Activity Relationship) optimization.

Part 2: Key Synthetic Modules

Module A: The Aldehyde Vector (Scaffold Attachment)

The aldehyde functionality is the primary "entry point" for attaching this motif to larger pharmacophores.

Primary Application: Reductive Amination Due to the withdrawing fluorines, the formed imine intermediate is highly reactive.

-

Protocol Insight: Use mild reducing agents like Sodium Triacetoxyborohydride (STAB) in DCE.[2] The use of stronger reducers (e.g., LiAlH₄) carries the risk of over-reducing the sulfur moiety or defluorination.

-

Heterocycle Formation: The aldehyde is an ideal partner for the Van Leusen Imidazole Synthesis (reaction with TOSMIC) or Knoevenagel Condensations to form cinnamic acid derivatives.

Module B: The "Sulfur Switch" (Late-Stage Diversification)

This is the most powerful application of this building block. It allows a researcher to carry the robust -SMe group through harsh early synthetic steps, then "switch" it on to become a leaving group.

Mechanism:

-

Protection/Attachment: The aldehyde is reacted to attach the ring to the drug scaffold.

-

Activation: The -SMe is oxidized to -SO₂Me using m-CPBA or Oxone.

-

Displacement: The -SO₂Me group, now flanked by two activating fluorines, becomes an exceptional leaving group for SₙAr.

-

Result: The 4-position can be substituted with amines, alkoxides, or thiols, creating a library of 4-substituted-3,5-difluorobenzenes from a single precursor.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities, highlighting the "Sulfur Switch" pathway.

Figure 1: Divergent synthesis map showing the "Sulfur Switch" strategy for library generation.

Part 4: Experimental Protocols

Protocol 1: Selective S-Oxidation to Sulfone

Target: Converting the -SMe to -SO₂Me without over-oxidizing the aldehyde (if present) or N-oxides.

Reagents:

-

Substrate: 1.0 eq

-

m-Chloroperbenzoic acid (m-CPBA, 77% max): 2.5 eq

-

Solvent: Dichloromethane (DCM)

-

Quench: 10% Na₂S₂O₃ (aq)

Step-by-Step:

-

Dissolution: Dissolve the sulfide substrate in DCM (0.1 M concentration). Cool to 0°C.

-

Addition: Add m-CPBA portion-wise over 20 minutes. Note: Rapid addition is exothermic and may cause side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (The sulfone is significantly more polar than the sulfide).

-

Workup: Quench with aqueous sodium thiosulfate to destroy excess peroxide. Wash the organic layer with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.

-

Drying: Dry over MgSO₄ and concentrate.

Protocol 2: SₙAr Displacement of the Sulfone

Target: Installing a nucleophile (e.g., Morpholine) at the 4-position.

Reagents:

-

Sulfone Intermediate: 1.0 eq

-

Nucleophile (e.g., Morpholine): 1.2 - 1.5 eq

-

Base: K₂CO₃ (2.0 eq) or DIPEA (2.0 eq)

-

Solvent: DMSO or DMF (anhydrous)

Step-by-Step:

-

Setup: In a sealed vial, combine the sulfone, nucleophile, and base in DMSO (0.2 M).

-

Thermal Activation: Heat to 80-100°C. The two ortho-fluorine atoms dramatically accelerate this rate compared to non-fluorinated benzenes.

-

Monitoring: Reaction is usually complete within 2-6 hours.

-

Isolation: Pour into ice-water. If the product precipitates, filter it (preferred). If not, extract with EtOAc.

Part 5: Medicinal Chemistry Applications[3][4]

Bioisosteric Replacement

The 4-SMe group serves as a lipophilic bioisostere for the 4-OMe group.

-

Lipophilicity: SMe (π = 1.04) is more lipophilic than OMe (π = -0.02). This is useful for increasing blood-brain barrier (BBB) permeability.

-

Metabolic Stability: While O-demethylation is a rapid metabolic route (CYP450), S-dealkylation is generally slower, though S-oxidation is possible.

Covalent Inhibition Potential

The aldehyde moiety itself can be utilized to form reversible covalent bonds with specific residues (e.g., Lysine) in a target protein, forming a Schiff base in situ. This strategy is increasingly popular in "Targeted Covalent Inhibitor" (TCI) design.

Comparative Data: Substituent Effects

| Substituent (4-pos) | Hammett Constant ( | Lipophilicity ( | SₙAr Reactivity (Rel) |

| -SMe | 0.00 | 1.04 | Low (Stable) |

| -SO₂Me | 0.72 | -1.63 | High (Leaving Group) |

| -OMe | -0.27 | -0.02 | Inert |

| -F | 0.06 | 0.14 | Moderate |

Table 1: Comparison of electronic and physical properties of the 4-position substituent, highlighting the drastic change upon oxidation.

References

-

Compound Availability & Identifiers

- 3,5-Difluoro-4-(methylthio)benzaldehyde (CAS: 473299-49-9). Available from major chemical suppliers including Sigma-Aldrich and ChemScene.

-

Mechanistic Grounding (SₙAr on Fluorinated Systems)

- Detailed kinetics of nucleophilic substitution on 3,4-difluoronitrobenzene (analogous reactivity to the sulfone intermedi

-

Source: Vapourtec Application Notes on SₙAr Scale-up. Link

-

Reductive Amination Protocols

-

Sulfide Oxidation & Displacement (The "Sulfur Switch")

- General methodology for oxidation of aryl sulfides to sulfones and subsequent displacement.

-

Source: "Nucleophilic Substitution at Tetracoordinate Sulfur." MDPI Molecules, 2021. Link

Sources

spectroscopic data (NMR, IR, MS) of 3,5-Difluoro-4-(methylthio)benzaldehyde

The following technical guide details the spectroscopic profile of 3,5-Difluoro-4-(methylthio)benzaldehyde (CAS 473299-49-9).[1] This document is structured for researchers requiring rigorous structural validation and experimental protocols.

Technical Guide | Version 1.0

Compound Class: Polyfluorinated Aryl Thioether

Molecular Formula:

Executive Summary & Structural Context

3,5-Difluoro-4-(methylthio)benzaldehyde is a critical intermediate in the synthesis of agrochemicals and pharmaceutical fluorophores. Its structural integrity is defined by a

This guide provides the definitive spectroscopic signatures (MS, IR, NMR) required to validate this structure, distinguishing it from common impurities like 3,5-difluorobenzaldehyde or its oxidized sulfoxide/sulfone derivatives.

Mass Spectrometry (MS) Analysis

Objective: Confirmation of molecular weight and structural connectivity via fragmentation logic.

Ionization & Detection

-

Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI, Positive Mode).

-

Molecular Ion (

): m/z 188.0 (Base peak or high intensity). -

Isotopic Pattern: A distinctive

peak is observed at ~4.5% relative abundance due to the

Fragmentation Pathway (EI)

Under electron impact, the molecule undergoes characteristic cleavage. The stability of the difluorobenzene ring dominates the spectrum, with fragmentation primarily occurring at the substituents.

Key Fragments:

-

m/z 188 (

): Parent ion. -

m/z 173 (

): Loss of the methyl radical from the thioether. -

m/z 159 (

): Loss of the formyl radical (decarbonylation). -

m/z 141 (

): Complex rearrangement/loss of the thiomethyl group.

Figure 1: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

Objective: Identification of functional groups via vibrational modes.

The IR spectrum is dominated by the strong carbonyl stretch and the carbon-fluorine bonds.

| Functional Group | Wavenumber ( | Intensity | Assignment Logic |

| Aldehyde (C=O) | 1690 – 1710 | Strong | Conjugated carbonyl stretch. Slightly shifted lower due to conjugation with the aromatic ring. |

| Aldehyde (C-H) | 2850 & 2750 | Weak | Fermi doublet characteristic of the aldehyde C-H stretch. |

| Aromatic (C=C) | 1580 – 1620 | Medium | Ring skeletal vibrations, enhanced by F substitution. |

| Aryl-F (C-F) | 1200 – 1250 | Very Strong | C-F stretching mode. Often the strongest band in the fingerprint region. |

| Thioether (C-S) | 600 – 700 | Weak | C-S-C stretching vibrations (often obscured). |

Nuclear Magnetic Resonance (NMR)

Objective: Detailed mapping of the carbon skeleton and proton environments.

Proton NMR ( )

Solvent:

The symmetry of the 3,5-difluoro substitution pattern simplifies the aromatic region.

-

9.85 ppm (1H, s): Aldehyde proton. May appear as a triplet of triplets with high resolution due to long-range coupling with Fluorine (

-

7.40 – 7.55 ppm (2H, m): Aromatic protons at positions 2 and 6. These are chemically equivalent but magnetically distinct due to coupling with the adjacent Fluorine atoms (

-

2.60 ppm (3H, s): Methyl protons of the thioether group (

Carbon-13 NMR ( )

Solvent:

Fluorine coupling (

| Carbon Position | Shift ( | Multiplicity | Coupling Constant ( |

| C=O (Carbonyl) | ~189.5 | Triplet (t) | |

| C-F (C3, C5) | ~160.0 | Doublet of Doublets (dd) | |

| C-S (C4) | ~125.0 | Triplet (t) | |

| C-H (C2, C6) | ~112.0 | Multiplet (m) | |

| C-ipso (C1) | ~130.0 | Triplet (t) | |

| S-Me | ~17.5 | Singlet (s) | No F coupling typically observed. |

Fluorine-19 NMR ( )

-

Shift:

-110 to -115 ppm. -

Pattern: Singlet (if proton decoupled) or Multiplet (if coupled to H2/H6). The chemical equivalence of F3 and F5 results in a single chemical shift environment.

Figure 2: Spin-spin coupling network demonstrating the origin of signal splitting in NMR.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:

-

Solvent Choice: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS. -

Concentration: Dissolve 10-15 mg of the aldehyde in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids (sulfur impurities can cause line broadening).

-

Acquisition: Run at 298 K. For

, use a relaxation delay (

Quality Control Check

-

Impurity Flag: A singlet at ~10.0 ppm suggests oxidation to the carboxylic acid.

-

Impurity Flag: A shift of the S-Me signal to ~2.8-3.0 ppm indicates oxidation to sulfoxide (

) or sulfone (

References

-

Synthesis of Fluorinated Benzaldehydes

- Methodology for 3,5-difluoro intermedi

-

Source:

-

NMR Data of Thioether Analogs

- Reference d

-

Source: [2]

-

General Fluorine Coupling Constants

- Tabulation of J-values in arom

-

Source:

-

Compound Registry

-

CAS 473299-49-9 Verification.[3]

-

Source:

-

Sources

Technical Guide: Solubility Profile & Handling of 3,5-Difluoro-4-(methylthio)benzaldehyde

[1]

CAS Number: 473299-49-9 Chemical Formula: C₈H₆F₂OS Molecular Weight: 188.20 g/mol Synonyms: 3,5-Difluoro-4-methylsulfanylbenzaldehyde[1][2][3]

Executive Summary

This technical guide addresses the solubility parameters, physicochemical behavior, and handling protocols for 3,5-Difluoro-4-(methylthio)benzaldehyde .[1] A critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors, this compound exhibits distinct solubility characteristics driven by the electronic "push-pull" of its electron-withdrawing fluorine atoms and electron-donating methylthio group.[1]

Key Insight: Unlike its non-fluorinated parent (4-methylthiobenzaldehyde), which is a crystalline solid, the 3,5-difluoro analog often presents as a viscous liquid or low-melting solid at room temperature due to the disruption of crystal packing by the fluorine substituents.[1] This physical state significantly enhances its miscibility with a broader range of organic solvents but requires specific handling to prevent oxidative degradation of the thioether moiety.[1]

Physicochemical Analysis & Solubility Prediction

The solubility profile of this compound is governed by three structural features:

-

Aldehyde (-CHO): Provides a dipole moment, facilitating solubility in polar aprotic solvents.[1]

-

Difluoro Substitution (3,5-F): Increases lipophilicity (LogP) and reduces water solubility compared to the parent benzaldehyde.[1] The C-F bonds lower the polarizability of the ring.[1]

-

Methylthio Group (-SMe): A lipophilic, soft nucleophile that enhances solubility in chlorinated solvents and aromatics.[1]

Predicted Solubility Tier List

Data derived from structural analysis and standard solubility parameters for fluorinated benzaldehydes.

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and transport.[1] Miscible in all proportions.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Ideal for nucleophilic substitution reactions (SₙAr) or high-temp synthesis.[1] |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good to Excellent | Warning: Ensure solvents are peroxide-free to protect the thioether group.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Standard solvent for silica gel chromatography purification. |

| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Solubility increases significantly with temperature. Good for recrystallization if solid.[1] |

| Hydrocarbons | Hexanes, Heptane | Poor to Moderate | Likely acts as an antisolvent. The compound may "oil out" rather than precipitate.[1] |

| Aqueous | Water, Brine | Insoluble | < 0.1 mg/mL. Forms a distinct organic layer (d > 1.0 g/mL).[1] |

Technical Workflow: Gravimetric Solubility Determination

Since specific quantitative data (mg/mL) is rarely published for this specific intermediate, researchers must validate solubility empirically.[1] The following protocol provides a self-validating method to determine precise solubility limits.

Protocol: Saturation Equilibrium Method

Objective: Determine the saturation point of CAS 473299-49-9 in a target solvent.[1]

-

Preparation: Weigh 100 mg of the compound into a 4 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Validation: If undissolved after 2 mL (Conc < 50 mg/mL), heat to 40°C. If it dissolves, solubility is temperature-dependent.

Visualization: Solubility Screening Workflow

The following diagram illustrates the decision logic for solvent selection based on the compound's physical state and intended application.

Caption: Decision matrix for solvent selection based on physical state and application necessity.

Critical Application Context: Synthesis & Stability

When utilizing 3,5-Difluoro-4-(methylthio)benzaldehyde in synthesis, solubility is only half the equation.[1] The chemical stability of the functional groups in solution is paramount.[1]

A. The Thioether Oxidation Risk

The methylthio group (-SMe) is susceptible to oxidation to the sulfoxide (-S(=O)Me) or sulfone (-S(=O)₂Me).[1]

-

Avoid: Long-term storage in etheral solvents (THF, Dioxane) that may contain peroxides.[1]

-

Avoid: Chlorinated solvents (DCM) under direct UV light, which can generate radical species that attack the sulfur center.[1]

-

Recommendation: If storing in solution, use anhydrous DMSO or Acetonitrile under an Argon atmosphere.

B. Reactivity in Solution

The electron-withdrawing effect of the two fluorine atoms at positions 3 and 5 makes the aldehyde carbon more electrophilic than in non-fluorinated benzaldehyde.[1]

-

Schiff Base Formation: Reaction with amines will be faster.[1] Use Methanol or Ethanol as solvents; the compound is sufficiently soluble to facilitate high-yield condensation.[1]

-

Nucleophilic Attack: The 4-position (bearing the -SMe) is activated for SₙAr reactions if the -SMe is a leaving group (though -SMe is generally a poor leaving group, it can be displaced under harsh conditions or if oxidized to sulfone).[1]

Visualization: Reactivity & Stability Logic[1]

Caption: Structural influence on reactivity and solvent compatibility risks.[1]

Safety & Handling (E-E-A-T)

-

Inhalation Hazard: Fluorinated benzaldehydes can be potent respiratory irritants.[1] All solubility testing must be performed in a fume hood.[1]

-

Odor Control: The methylthio group often imparts a disagreeable sulfurous odor (resembling garlic or cabbage).[1]

-

Protocol: Treat all glassware with a dilute bleach solution (sodium hypochlorite) before washing to oxidize residual thioether and neutralize odor.[1]

-

-

Skin Contact: Lipophilic nature implies rapid dermal absorption.[1] Double-gloving (Nitrile) is recommended when handling solutions in DMSO or DCM.[1]

References

-

Sigma-Aldrich (Merck). 3,5-Difluoro-4-(methylthio)benzaldehyde Product Page (CAS 473299-49-9).[1] Accessed via Search.[1][4] (Note: Specific deep links to vendor catalogs may expire; search CAS 473299-49-9 on Sigma-Aldrich for current SDS).[1]

-

SynHet. Benzaldehyde, 3,5-difluoro-4-(methylthio)- Properties and Specifications.

-

PubChem. 4-(Methylthio)benzaldehyde (Parent Compound Analog Data). National Library of Medicine.[1] [1][4]

-

TCI Chemicals. 4-(Methylthio)benzaldehyde Physical Properties. [1]

The Strategic Deployment of 3,5-Difluoro-4-(methylthio)benzaldehyde: A Core Scaffold for Contemporary Drug Discovery

I have now successfully gathered all the core components needed to construct the in-depth technical guide. I have a citable patent for the synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde, which provides a detailed experimental protocol. I have also found numerous resources detailing the synthesis of its precursors and the significance of the difluoro and methylthio moieties in drug design, which will allow me to provide expert commentary. Although I couldn't find a direct, consolidated source for all the spectroscopic data of the final compound, I have found enough data for closely related analogs (4-(methylthio)benzaldehyde and 3,5-difluorobenzaldehyde) and have located suppliers who can provide the analytical data upon request, which is a standard practice in the field. I also have information on the use of this compound as an intermediate in a patent, which serves as a good starting point for the applications section. I can now proceed to structure and write the complete technical guide as requested, including the creation of diagrams and tables. I have sufficient information to fulfill all the core requirements of the prompt.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3,5-difluoro-4-(methylthio)benzaldehyde scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its unique electronic properties, conferred by the strategic placement of two fluorine atoms and a methylthio group, offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth exploration of the synthesis, chemical rationale, and applications of 3,5-difluoro-4-(methylthio)benzaldehyde derivatives and analogs. Authored from the perspective of a seasoned application scientist, this document moves beyond a mere recitation of facts to offer field-proven insights into the causality behind experimental choices and the strategic considerations for leveraging this scaffold in drug discovery programs.

Introduction: The Strategic Imperative for Fluorination and Sulfur Incorporation

The design of novel therapeutic agents is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and drug-like properties. The strategic incorporation of fluorine atoms and sulfur-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a reliable means to overcome common developmental hurdles.[1][2][3] The 3,5-difluoro-4-(methylthio)benzaldehyde core is a prime exemplar of this strategy, combining the metabolic stability and binding enhancement of fluorine with the versatile electronic and steric properties of the methylthio group.

The two fluorine atoms, positioned meta to the aldehyde, exert a powerful inductive electron-withdrawing effect. This not only influences the reactivity of the aromatic ring and the aldehyde but also significantly impacts the pKa of adjacent functionalities and can lead to enhanced binding affinity with target proteins through favorable electrostatic interactions.[1][2] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often serving to block sites of oxidative metabolism and thereby improve the pharmacokinetic profile of a drug candidate.[4]

The methylthio group, a bioisostere of more common functionalities like methoxy or hydroxyl groups, offers a unique combination of size, lipophilicity, and hydrogen bonding potential.[5] Its ability to act as a hydrogen bond acceptor and its moderate lipophilicity can be fine-tuned to optimize solubility and permeability. The sulfur atom can also engage in specific, non-covalent interactions with biological targets, further enhancing potency and selectivity.

This guide will dissect the synthesis of this valuable building block, explore its chemical space, and provide a forward-looking perspective on its application in the development of next-generation therapeutics.

Synthesis and Characterization: A Reproducible and Scalable Approach

The synthesis of 3,5-difluoro-4-(methylthio)benzaldehyde is achievable through a robust and scalable nucleophilic aromatic substitution reaction. The following protocol is a self-validating system, designed for reproducibility and high yield.

Proposed Synthetic Pathway

The most direct and industrially scalable synthesis commences with the commercially available 3,4,5-trifluorobenzaldehyde. A selective nucleophilic aromatic substitution at the C4 position with sodium thiomethoxide provides the desired product in good yield. The para-position to the electron-withdrawing aldehyde group is the most activated site for nucleophilic attack, ensuring high regioselectivity.

Caption: Proposed synthesis of 3,5-Difluoro-4-(methylthio)benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for nucleophilic aromatic substitution on activated fluoroaromatic rings.

Materials:

-

3,4,5-Trifluorobenzaldehyde (1.0 eq)

-

Sodium thiomethoxide (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 3,4,5-trifluorobenzaldehyde in anhydrous THF at 0 °C, add sodium thiomethoxide portion-wise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-difluoro-4-(methylthio)benzaldehyde.

Characterization and Technical Data

| Property | Expected Value/Characteristics |

| Molecular Formula | C₈H₆F₂OS |

| Molecular Weight | 188.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8-9.9 (t, 1H, CHO), 7.3-7.4 (d, 2H, Ar-H), 2.5-2.6 (s, 3H, SCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~188 (CHO), ~160 (d, C-F), ~130 (C-S), ~115 (d, C-H), ~15 (SCH₃) |

| IR (KBr, cm⁻¹) | ~2850 (aldehyde C-H), ~1700 (C=O), ~1600, 1450 (aromatic C=C) |

| Mass Spectrum (EI) | m/z 188 (M⁺) |

The Chemical Space of 3,5-Difluoro-4-(methylthio)benzaldehyde Derivatives

The aldehyde functionality of the core scaffold serves as a versatile handle for a wide array of chemical transformations, allowing for the rapid generation of diverse libraries of analogs.

Reductive Amination

Reductive amination with a variety of primary and secondary amines is a high-yielding route to benzylamine derivatives. These derivatives are common structural motifs in many biologically active compounds, including kinase inhibitors.

Caption: Reductive amination workflow.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde can be readily converted to alkenes with defined stereochemistry using Wittig or Horner-Wadsworth-Emmons reagents. This allows for the introduction of vinyl linkers, which are often used to modulate the geometry and flexibility of a molecule.

Condensation Reactions

Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides access to a variety of heterocyclic systems and α,β-unsaturated compounds, which are valuable intermediates in multi-step syntheses.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Beyond

The 3,5-difluoro-4-(methylthio)phenyl moiety is increasingly recognized as a key pharmacophore in the design of targeted therapeutics, particularly kinase inhibitors.

Kinase Inhibition

The unique electronic and steric properties of this scaffold allow for potent and selective interactions with the ATP-binding site of various kinases. The difluoro substitution pattern can enhance binding affinity through favorable interactions with the hinge region, while the methylthio group can occupy hydrophobic pockets and provide additional points for derivatization to improve selectivity. While specific publicly disclosed kinase inhibitors incorporating this exact benzaldehyde are limited, the analogous 3,5-difluoro-4-aminophenyl and related motifs are prevalent in the patent literature for inhibitors of kinases such as JAK, SYK, and BTK. The 3,5-difluoro-4-(methylthio)benzaldehyde scaffold represents a logical and promising starting point for the development of novel kinase inhibitors with improved properties.

Other Therapeutic Areas

The versatility of the 3,5-difluoro-4-(methylthio)benzaldehyde core suggests its potential application in a broad range of therapeutic areas beyond oncology. The ability to fine-tune lipophilicity and metabolic stability makes it an attractive scaffold for the development of agents targeting the central nervous system, as well as for anti-infective and anti-inflammatory drugs.

Future Directions and Conclusion

The 3,5-difluoro-4-(methylthio)benzaldehyde scaffold is a testament to the power of strategic molecular design. Its thoughtful combination of fluorine and sulfur-based functionalities provides a robust platform for the development of drug candidates with enhanced properties. As our understanding of the subtle interplay between molecular structure and biological activity deepens, we can anticipate that this and related scaffolds will continue to play a pivotal role in the discovery of new and effective medicines. The challenge and opportunity for medicinal chemists is to fully exploit the chemical versatility of this core to address a wide range of therapeutic targets.

References

- U.S. Patent US20090325924A1. (2009). Preparation of N-5-(3,5-Difluoro-benzyl)-1h Indazol-3-yl-4-(4-methyl-piperazin 1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.

-

PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-(methylthio)-. Retrieved from [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Acena, J. L., ... & Soloshonok, V. A. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.

- Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of aggregation-induced emission luminogens. Chemical Society Reviews, 43(17), 6197-6209.

- Paton, R. S., & Goodman, J. M. (2009). Hydrogen bonding and π-stacking: how reliable are force fields?.

Sources

- 1. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2023225041A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide on the Role of Fluorine and Methylthio Groups in Benzaldehyde Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde, the simplest aromatic aldehyde, serves as a cornerstone in organic synthesis and medicinal chemistry. Its reactivity, centered on the electrophilic carbonyl carbon, can be precisely modulated through the strategic placement of substituents on the aromatic ring. This guide provides a deep dive into the distinct and often contrasting roles of two common substituents: the fluorine atom (F) and the methylthio group (-SCH₃). Understanding their electronic and steric influence is paramount for designing novel synthetic routes and developing new therapeutic agents. We will explore the causal mechanisms behind their effects on reactivity, present validated experimental protocols, and discuss their strategic application in drug development.

Part 1: Fundamental Principles of Substituent Effects

The reactivity of the aldehyde group in a substituted benzaldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This is, in turn, controlled by the interplay of two fundamental electronic phenomena exerted by the ring substituent: the Inductive Effect (I) and the Resonance (or Mesomeric) Effect (M) .

-

Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density into it (+I effect).

-

Resonance Effect (-M / +M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Groups with lone pairs or pi bonds can donate electron density to the ring (+M effect) or withdraw it (-M effect).

These effects collectively alter the electron density at the carbonyl carbon, influencing its susceptibility to nucleophilic attack—the cornerstone of aldehyde chemistry.[1][2][3]

Part 2: The Fluorine Substituent: A Profile of Potent Induction

The fluorine atom is a unique substituent due to its extreme electronegativity, the highest of any element.[4] This property defines its dominant role in modulating benzaldehyde reactivity.

Electronic Profile of Fluorine

Fluorine exhibits a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[5] Simultaneously, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring (+M effect).[5][6] However, the inductive effect of fluorine is significantly stronger than its resonance effect.[7][8]

-

-I Effect (Dominant): Pulls electron density from the aromatic ring through the C-F sigma bond, making the entire ring, including the carbonyl carbon, more electron-deficient.

-

+M Effect (Weak): Donates electron density from its lone pairs into the π-system of the ring.

The net result is that fluorine acts as an electron-withdrawing group, increasing the partial positive charge (δ+) on the carbonyl carbon and enhancing its electrophilicity.[9][10]

Impact on Benzaldehyde Reactivity

The increased electrophilicity of the carbonyl carbon in fluorobenzaldehydes leads to a higher reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[9][11] This is a crucial consideration in reaction design.

-

Nucleophilic Addition: Reactions such as Grignard additions, Wittig reactions, and cyanohydrin formation are generally faster with fluorinated benzaldehydes.[11][12] The electron-withdrawing fluorine atom stabilizes the developing negative charge on the oxygen atom in the tetrahedral intermediate.[1]

-

Condensation Reactions: In base-catalyzed reactions like the Knoevenagel condensation, the enhanced electrophilicity of the aldehyde promotes the initial nucleophilic attack by the carbanion.[11][13]

-

Nucleophilic Aromatic Substitution (SNAr): While not a reaction of the aldehyde group itself, a fluorine substituent (especially ortho or para to another strongly electron-withdrawing group) significantly activates the ring for SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.[9][14]

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Logical flow of fluorine's effect on reactivity."

Experimental Protocol: Grignard Reaction with 4-Fluorobenzaldehyde

This protocol describes the synthesis of 1-(4-fluorophenyl)ethanol, a common reaction illustrating the enhanced reactivity of a fluorinated aldehyde.[12]

Objective: To synthesize 1-(4-fluorophenyl)ethanol via the nucleophilic addition of a methyl Grignard reagent to 4-fluorobenzaldehyde.

Materials:

-

Magnesium turnings (1.2 eq)

-

Iodine (1 crystal)

-

Anhydrous diethyl ether

-

Methyl iodide (1.1 eq)

-

4-Fluorobenzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Apparatus Setup: All glassware (three-neck flask, reflux condenser, dropping funnel) must be flame-dried under an inert atmosphere (N₂ or Ar) to ensure anhydrous conditions.[15][16]

-

Grignard Reagent Formation:

-